TMC 120C
Overview
Description
TMC 120C is an isoquinoline alkaloid derived from the marine-derived fungus Aspergillus insuetus . It is structurally related to other isoquinoline alkaloids such as TMC 120A and TMC 120B, which have been studied for their antiseizure properties . This compound has shown potential in lowering PTZ-induced seizures and epileptiform brain activity .
Preparation Methods
Chemical Reactions Analysis
TMC 120C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives .
Scientific Research Applications
TMC 120C has been extensively studied for its antiseizure properties. It has shown significant potential in lowering PTZ-induced seizures and epileptiform brain activity in zebrafish models . Additionally, this compound has been investigated for its potential use in treating drug-resistant focal seizures in mouse models . Beyond its antiseizure properties, this compound may have applications in other areas of medicine and biology, although further research is needed to fully understand its potential.
Mechanism of Action
The mechanism of action of TMC 120C involves its interaction with molecular targets and pathways related to seizure activity. This compound has been shown to modulate the activity of certain neurotransmitter receptors and ion channels, which play a crucial role in the regulation of neuronal excitability . By modulating these targets, this compound can reduce the frequency and severity of seizures .
Comparison with Similar Compounds
TMC 120C is structurally similar to other isoquinoline alkaloids such as TMC 120A and TMC 120B . These compounds share similar antiseizure properties and have been isolated from the same marine-derived fungus . this compound has unique structural features that may contribute to its distinct pharmacological profile . Other similar compounds include penicisochroman G and ustusorane B, which also exhibit antiseizure activity .
Properties
IUPAC Name |
2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCJFMKXQPLWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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